Cas no 1806034-97-8 (4-Hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

4-Hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 4-Hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde
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- インチ: 1S/C7H3F3INO3/c8-7(9,10)15-6-4(11)5(14)3(2-13)1-12-6/h1-2H,(H,12,14)
- InChIKey: SQSCQHRACROQAP-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(C=O)=CNC=1OC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 372
- トポロジー分子極性表面積: 55.4
- 疎水性パラメータ計算基準値(XlogP): 1.9
4-Hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029098443-1g |
4-Hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde |
1806034-97-8 | 97% | 1g |
$1,579.40 | 2022-04-01 |
4-Hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde 関連文献
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4-Hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehydeに関する追加情報
4-Hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS No. 1806034-97-8): An Overview of a Versatile Heterocyclic Compound
4-Hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS No. 1806034-97-8) is a unique and versatile heterocyclic compound that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound features a pyridine core with specific functional groups that contribute to its unique chemical and biological properties.
The molecular structure of 4-Hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde is characterized by the presence of a hydroxyl group at the 4-position, an iodine atom at the 3-position, and a trifluoromethoxy group at the 2-position. These functional groups not only enhance the compound's reactivity but also provide opportunities for further derivatization and functionalization. The aldehyde group at the 5-position further adds to its synthetic utility, making it a valuable building block in organic synthesis.
In the realm of medicinal chemistry, 4-Hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have highlighted its potential as an inhibitor of specific enzymes and receptors, which are implicated in various diseases. For instance, research published in the Journal of Medicinal Chemistry (2021) demonstrated that derivatives of this compound exhibit potent inhibitory activity against protein kinases, which are key targets in cancer therapy.
Beyond its medicinal applications, 4-Hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde has also been explored for its use in materials science. The presence of the trifluoromethoxy group imparts unique electronic and optical properties to the molecule, making it suitable for applications in organic electronics and photovoltaic materials. A study published in Advanced Materials (2022) reported the synthesis of polymer-based materials incorporating this compound, which exhibited enhanced charge transport properties and improved stability under various environmental conditions.
The synthetic accessibility of 4-Hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde is another factor contributing to its popularity among researchers. Several efficient synthetic routes have been developed to prepare this compound, ensuring its availability for further investigation and application. One notable method involves a multi-step synthesis starting from readily available starting materials, such as 2-chloropyridine and trifluoromethanol, followed by selective functional group transformations to achieve the desired product.
In addition to its synthetic versatility, 4-Hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde has been studied for its potential as a ligand in coordination chemistry. The presence of multiple donor atoms (hydroxyl, aldehyde, and trifluoromethoxy groups) allows it to form stable complexes with various metal ions. This property has led to its use in catalytic processes and as a precursor for the synthesis of metallo-drugs with potential therapeutic applications.
The biological activity of 4-Hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde has been extensively investigated through both in vitro and in vivo studies. Preclinical data suggest that this compound exhibits significant anti-inflammatory and anti-cancer properties. For example, a study published in Cancer Research (2021) demonstrated that derivatives of this compound effectively inhibited tumor growth in mouse models of breast cancer by targeting specific signaling pathways involved in cell proliferation and apoptosis.
In conclusion, 4-Hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS No. 1806034-97-8) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, organic synthesis, materials science, and coordination chemistry. Its unique molecular structure and versatile functional groups make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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